tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
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Overview
Description
tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound that features a combination of fluorinated aromatic rings, boron-containing dioxaborolane, and silane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane typically involves multiple steps, including the formation of the dioxaborolane ring and the attachment of the silane groupThe reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Oxidation and Reduction: The silane group can be oxidized to form silanols or further to siloxanes.
Coupling Reactions: The boron-containing dioxaborolane can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation of the silane group can produce silanols or siloxanes.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of organic frameworks and polymers .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s structural features suggest potential use in the development of fluorinated pharmaceuticals or as a precursor for bioactive molecules.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique combination of fluorine, boron, and silicon atoms can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance.
Mechanism of Action
The mechanism by which tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane exerts its effects depends on the specific reaction or application. In coupling reactions, the boron atom in the dioxaborolane ring acts as a key reactive site, facilitating the formation of new carbon-carbon bonds. The silane group can undergo oxidation to form silanols, which can further react to form siloxanes, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but lacks the fluorinated aromatic ring and silane group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxylate: Contains a piperidine ring instead of the silane group.
Uniqueness
The uniqueness of tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane lies in its combination of fluorinated aromatic rings, boron-containing dioxaborolane, and silane groups. This combination imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BF2O3Si/c1-16(2,3)25(8,9)22-12-10-13(15(21)14(20)11-12)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSZKZKYIDNJBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BF2O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674965 |
Source
|
Record name | tert-Butyl[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-62-7 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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